molecular formula C29H30N4O9 B1227599 Saframycin G CAS No. 92569-02-3

Saframycin G

Cat. No. B1227599
CAS RN: 92569-02-3
M. Wt: 578.6 g/mol
InChI Key: YQQUMADRNAOVHP-SEBJRLBMSA-N
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Description

Saframycin G is a natural product found in Streptomyces lavendulae with data available.

Scientific Research Applications

Target Identification and Antiproliferative Effects

Saframycin A, a member of the saframycin class which includes Saframycin G, targets glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a protein essential for cancer cell proliferation. The nuclear translocation of GAPDH occurs upon treatment with saframycins, indicating their potential as chemotherapeutic agents due to their ability to form a ternary complex with DNA and induce a toxic response in cells (Xing et al., 2004).

Biosynthetic Pathways and Structural Analysis

Saframycin A's unique pentacyclic tetrahydroisoquinoline scaffold is synthesized by nonribosomal peptide synthetase SfmC through a complex series of enzymatic reactions. This intricate process, involving the reduction of peptidyl thioesters and iterative C domain-mediated Pictet-Spengler reactions, highlights the sophisticated biosynthetic mechanisms underlying the saframycin family (Koketsu et al., 2010).

Enzymatic Studies and Chemical Modifications

The enzyme SafC, involved in the biosynthesis of saframycins, specifically catalyzes the O-methylation of catechol derivatives, with L-dihydroxyphenylalanine (L-dopa) being the primary substrate. This methylation step is crucial for the formation of saframycin MX1, a relative of Saframycin G, suggesting that it's a key step in the biosynthesis of these compounds (Nelson et al., 2007).

Genetic and Transcriptional Responses

Saframycin A's impact on gene expression in yeast strains demonstrates its potential influence on cellular processes. The transcriptional profiling revealed significant changes in gene expression related to glycolysis, oxidative stress, and protein degradation, indicating a broad spectrum of biological effects that could be related to Saframycin G's mechanism of action (Plowright et al., 2002).

Antitumor Properties and Clinical Potential

Saframycin analogs, including those related to Saframycin G, exhibit potent antitumor properties. In vitro studies have shown their effectiveness in inhibiting tumor cell growth, and in vivo studies in solid tumor models demonstrate significant antitumor activity. This underlines the potential of saframycins as leads for developing new anticancer therapies (Spencer et al., 2006).

properties

CAS RN

92569-02-3

Product Name

Saframycin G

Molecular Formula

C29H30N4O9

Molecular Weight

578.6 g/mol

IUPAC Name

N-[[(1R,2S,10R,13R,14S)-12-cyano-14-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide

InChI

InChI=1S/C29H30N4O9/c1-10-22(35)13-7-14-20-18-19(23(36)11(2)28(42-6)26(18)39)24(37)21(32(20)4)15(8-30)33(14)16(9-31-29(40)12(3)34)17(13)25(38)27(10)41-5/h14-16,20-21,24,37H,7,9H2,1-6H3,(H,31,40)/t14-,15?,16-,20-,21+,24-/m0/s1

InChI Key

YQQUMADRNAOVHP-SEBJRLBMSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C([C@@H]([C@H](N4C)C(N3[C@H]2CNC(=O)C(=O)C)C#N)O)C(=O)C(=C(C5=O)OC)C)OC

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(=O)C)C#N)O)C(=O)C(=C(C5=O)OC)C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(=O)C)C#N)O)C(=O)C(=C(C5=O)OC)C)OC

synonyms

14-hydroxysaframycin A
saframycin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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